

Illuminating Cellular Energetics: Live-Cell Imaging with TNP-ATP

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Tnppt*

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

2',3'-O-(2,4,6-trinitrophenyl) adenosine 5'-triphosphate (TNP-ATP) is a highly fluorescent analog of adenosine 5'-triphosphate (ATP) that serves as a powerful tool for investigating the roles of ATP in living cells. Its fluorescence is exquisitely sensitive to its local environment; in aqueous solutions, its fluorescence is weak, but upon binding to ATP-binding proteins, it exhibits a significant enhancement in fluorescence intensity and a blue shift in its emission spectrum.[1][2][3] This property makes TNP-ATP an invaluable probe for studying the localization, dynamics, and function of ATP-binding proteins, including ion channels, transporters, and enzymes, in real-time and within the complex milieu of a living cell.[2] This document provides detailed application notes and protocols for utilizing TNP-ATP as a fluorescent marker in live-cell imaging.

Quantitative Data Presentation

The photophysical properties and binding affinities of TNP-ATP are crucial for designing and interpreting live-cell imaging experiments. The following tables summarize key quantitative data for TNP-ATP.

Table 1: Photophysical Properties of TNP-ATP

Property	Value (Free in Aqueous Solution)	Value (Protein-Bound)	Reference(s)
Excitation Maximum (λ_{ex})	~408 nm, ~470 nm	~408 nm	[2] [3]
Emission Maximum (λ_{em})	~561 nm	Blue-shifted (~530-550 nm)	[2] [3]
Fluorescence Enhancement	-	Several-fold increase	[3] [4]
Quantum Yield	Not explicitly reported, but low	Increased upon binding	[5]
Fluorescence Lifetime	Not explicitly reported	Changes upon binding	[5]

Table 2: Binding Affinities (K_d) and Inhibitory Constants (IC_{50}) of TNP-ATP for Various Proteins

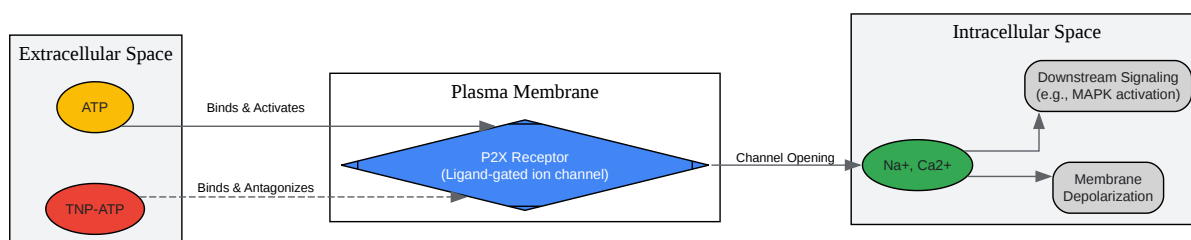
Protein Target	Protein Class	Organism	Kd (TNP-ATP)	IC50 (TNP-ATP)	Reference(s)
P2X1 Receptor	Ion Channel	Human	-	~6 nM	[2]
P2X3 Receptor	Ion Channel	Human	-	~0.9 nM	[2]
P2X2/3 Receptor	Ion Channel	Human	-	~7 nM	[2]
Insulin-degrading enzyme (IDE)	Enzyme	Rat	1.15 μ M	-	[4]
Na ⁺ /K ⁺ -ATPase	Enzyme (Pump)	Eel	0.04 - 0.09 μ M (3°C)	-	[6]
CheA	Kinase	Escherichia coli	-	-	[3]
PhoQcat	Kinase	Salmonella enterica	294 \pm 33 μ M	-	[7]
Tm-MreB	Cytoskeletal Protein	Thermotoga maritima	3.69 μ M	-	[8]
Candida drug resistance 1 protein (Cdr1p)	ABC Transporter	Candida albicans	-	-	[2]
Cryptosporidium parvum ABC transporter 4 (CpABC4)	ABC Transporter	Cryptosporidium parvum	-	-	[2]

Applications in Live-Cell Imaging

TNP-ATP is a versatile tool for a range of live-cell imaging applications, primarily focused on visualizing the activity and localization of ATP-binding proteins.

Visualizing P2X Receptor Activation and Antagonism

P2X receptors are ATP-gated ion channels involved in numerous physiological processes. As a potent antagonist of several P2X receptor subtypes, TNP-ATP can be used to visualize the location of these receptors on the cell surface and to study the dynamics of their blockade. By labeling cells with TNP-ATP, researchers can observe the distribution of P2X receptors and, through competitive binding experiments with ATP or other ligands, investigate the kinetics of receptor-ligand interactions.



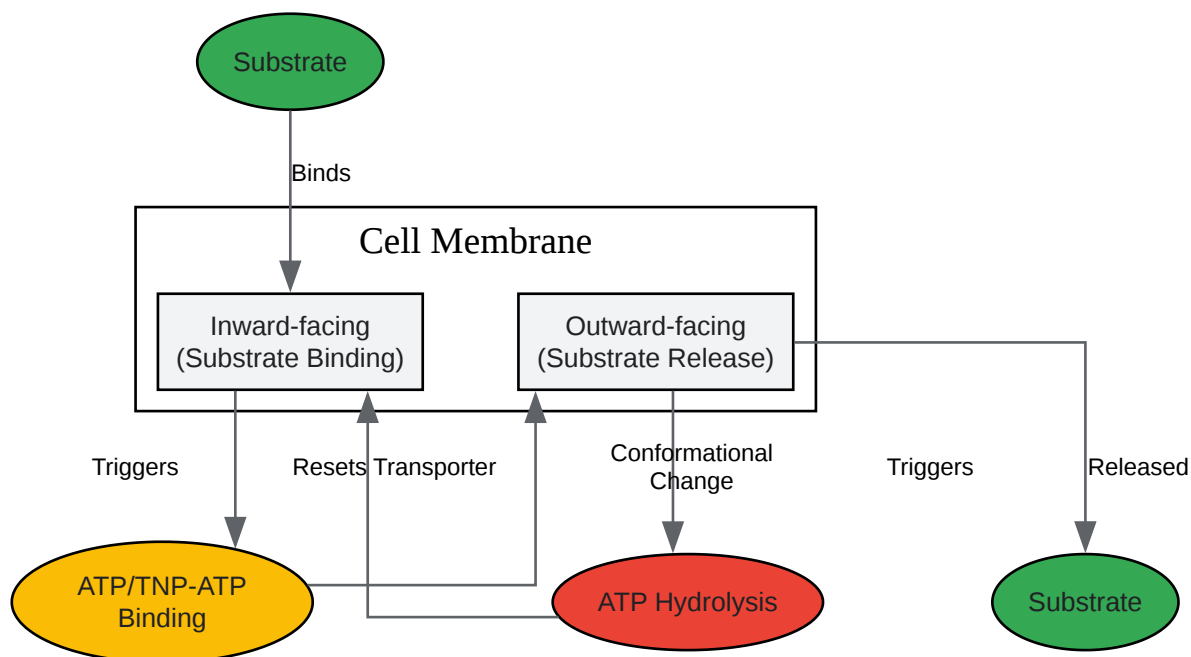
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Figure 1. P2X Receptor Signaling Pathway.

Probing ABC Transporter Activity

ATP-binding cassette (ABC) transporters are a large family of membrane proteins that utilize the energy of ATP hydrolysis to move a wide variety of substrates across cellular membranes. [9][10] While direct imaging of substrate transport using TNP-ATP is not a primary application, its fluorescence enhancement upon binding to the nucleotide-binding domains (NBDs) of ABC transporters can be exploited. In permeabilized cells or with purified transporters, changes in TNP-ATP fluorescence can report on the conformational changes associated with the ATP binding and hydrolysis cycle of the transporter.[11] For live-cell applications, TNP-ATP could

potentially be used in conjunction with other techniques, such as FRET, to study the dynamics of NBDs.



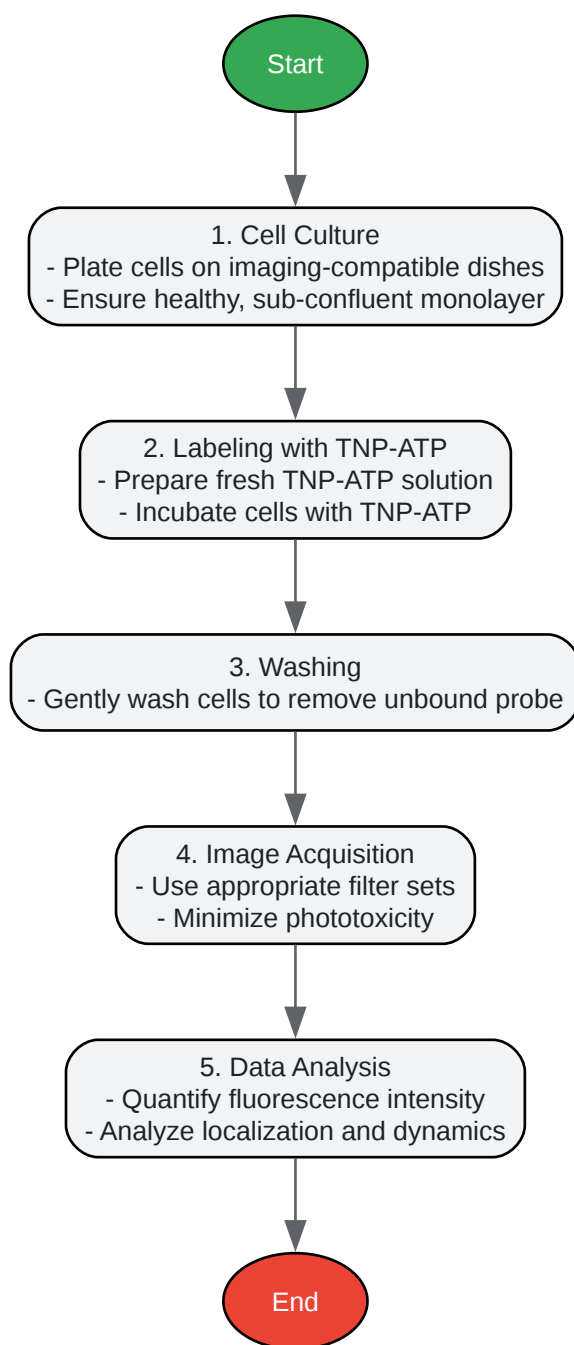
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Figure 2. Simplified ABC Transporter Cycle.

Experimental Protocols

General Live-Cell Imaging Workflow

The following diagram outlines a general workflow for live-cell imaging experiments using fluorescent probes like TNP-ATP.



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Figure 3. General Live-Cell Imaging Workflow.

Protocol 1: Live-Cell Imaging of P2X Receptors with TNP-ATP

This protocol describes a method for labeling and visualizing P2X receptors on the surface of live cells using TNP-ATP.

Materials:

- Cells expressing the P2X receptor of interest
- Glass-bottom imaging dishes or coverslips
- Cell culture medium
- Hanks' Balanced Salt Solution (HBSS) or other physiological buffer
- TNP-ATP stock solution (e.g., 10 mM in water, stored at -20°C in the dark)
- Fluorescence microscope equipped with appropriate filter sets (e.g., excitation ~400-420 nm, emission ~520-560 nm) and a heated stage with CO2 control.

Procedure:

- Cell Preparation:
 - One to two days before imaging, seed the cells onto glass-bottom dishes or coverslips at a density that will result in a 50-70% confluent monolayer on the day of the experiment.
 - On the day of the experiment, carefully wash the cells twice with pre-warmed HBSS or physiological buffer.
- TNP-ATP Labeling:
 - Prepare a working solution of TNP-ATP in pre-warmed HBSS. A final concentration in the range of 100 nM to 1 μ M is a good starting point. The optimal concentration should be determined empirically for each cell type and experimental setup to maximize signal-to-noise while minimizing potential off-target effects.
 - Incubate the cells with the TNP-ATP solution for 15-30 minutes at 37°C, protected from light.

- Washing:
 - Gently aspirate the TNP-ATP solution and wash the cells three times with pre-warmed HBSS to remove unbound probe and reduce background fluorescence.
- Image Acquisition:
 - Place the imaging dish on the microscope stage maintained at 37°C and 5% CO₂.
 - Locate the cells using brightfield or phase-contrast microscopy.
 - Using the appropriate fluorescence filter set, acquire images of the TNP-ATP-labeled cells.
 - To minimize phototoxicity, use the lowest possible excitation light intensity and exposure time that provides a good signal-to-noise ratio.
 - For time-lapse imaging, acquire images at the desired intervals.
- Data Analysis:
 - Analyze the acquired images to determine the localization of TNP-ATP fluorescence, which corresponds to the location of the P2X receptors.
 - Quantify the fluorescence intensity in different cellular regions or over time to study receptor dynamics.

Notes:

- TNP-ATP is light-sensitive; therefore, all steps involving the probe should be performed with minimal light exposure.
- The optimal labeling concentration and incubation time may vary depending on the cell type and the expression level of the target receptor.
- For competitive binding studies, cells can be co-incubated with TNP-ATP and a non-fluorescent ligand, or the non-fluorescent ligand can be added during image acquisition to observe the displacement of TNP-ATP.

Conclusion

TNP-ATP is a valuable fluorescent probe for the study of ATP-binding proteins in live cells. Its environmentally sensitive fluorescence provides a powerful means to visualize the localization and dynamics of these important cellular components. By following the protocols and considering the quantitative data presented in these application notes, researchers can effectively employ TNP-ATP to gain deeper insights into the complex roles of ATP in cellular physiology and disease.

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- To cite this document: BenchChem. [Illuminating Cellular Energetics: Live-Cell Imaging with TNP-ATP]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b12735322#live-cell-imaging-with-tnp-atp-as-a-fluorescent-marker>]

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